molecular formula C7H7ClF2N2O B13205573 2-Amino-4,5-difluorobenzamide hydrochloride

2-Amino-4,5-difluorobenzamide hydrochloride

Cat. No.: B13205573
M. Wt: 208.59 g/mol
InChI Key: NIOATXZWMCDOMH-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluorobenzamide hydrochloride is a chemical compound with the molecular formula C₇H₇ClF₂N₂O and a molecular weight of 208.59 g/mol . It is a derivative of benzamide, characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-difluorobenzamide hydrochloride typically involves the following steps:

    Nitration: The starting material, 4,5-difluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

    Amidation: The resulting 2-amino-4,5-difluoroaniline is then reacted with a carboxylic acid derivative, such as benzoyl chloride, to form 2-Amino-4,5-difluorobenzamide.

    Hydrochloride Formation: Finally, the benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-difluorobenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Amidation: Carboxylic acid derivatives like acyl chlorides or anhydrides.

    Hydrolysis: Acidic or basic conditions to break the amide bond.

Major Products Formed

    Substitution Products: Alkylated or acylated derivatives.

    Oxidation Products: Oxidized forms of the compound.

    Reduction Products: Reduced forms of the compound.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-Amino-4,5-difluorobenzamide hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential pharmaceutical intermediate for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-difluorobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,5-difluorobenzamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

2-amino-4,5-difluorobenzamide;hydrochloride

InChI

InChI=1S/C7H6F2N2O.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H2,11,12);1H

InChI Key

NIOATXZWMCDOMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)N)C(=O)N.Cl

Origin of Product

United States

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